molecular formula C8H16O2Si B14507180 Ethyl(dimethyl)silyl 2-methylprop-2-enoate CAS No. 63696-04-8

Ethyl(dimethyl)silyl 2-methylprop-2-enoate

Cat. No.: B14507180
CAS No.: 63696-04-8
M. Wt: 172.30 g/mol
InChI Key: BUHWJGQORVVXDZ-UHFFFAOYSA-N
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Description

Ethyl(dimethyl)silyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H16O2Si It is an organosilicon compound that features a silyl group attached to an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(dimethyl)silyl 2-methylprop-2-enoate can be synthesized through a variety of methods. One common approach involves the reaction of methallylsilanes with sulfur dioxide (SO2) in the presence of a catalyst such as (CuOTf)2 ⋅C6H6 at 50°C . This method is particularly useful for preparing silyl 2-methylprop-2-ene-1-sulfinates, which can then be converted into the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle volatile byproducts and to maintain the necessary reaction temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl(dimethyl)silyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silyl-protected intermediates.

    Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and functionality.

    Medicine: Research is ongoing into its use in drug delivery systems, particularly for controlled release formulations.

    Industry: It is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ethyl(dimethyl)silyl 2-methylprop-2-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of specific molecular structures, and enhance the overall reactivity of the compound. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the silyl group.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl 2-methylprop-2-enoate
  • Triethylsilyl 2-methylprop-2-enoate
  • Tert-butyldimethylsilyl 2-methylprop-2-enoate

Uniqueness

Ethyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to its specific combination of the ethyl and dimethylsilyl groups, which confer distinct reactivity and stability compared to other silyl esters. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and stability.

Properties

CAS No.

63696-04-8

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

[ethyl(dimethyl)silyl] 2-methylprop-2-enoate

InChI

InChI=1S/C8H16O2Si/c1-6-11(4,5)10-8(9)7(2)3/h2,6H2,1,3-5H3

InChI Key

BUHWJGQORVVXDZ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)OC(=O)C(=C)C

Origin of Product

United States

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